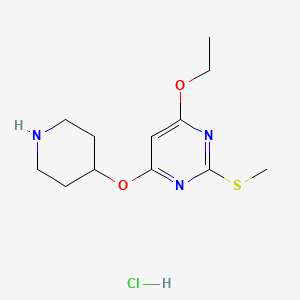

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Description

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS: 1353956-01-0) is a multifunctional pyrimidine derivative with a molecular formula of $ \text{C}{13}\text{H}{21}\text{ClN}3\text{O}2\text{S} $ and a molecular weight of 319.85 g/mol . It features an ethoxy group at position 4, a methylthio group at position 2, and a piperidin-4-yloxy substituent at position 6 of the pyrimidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

This compound is utilized as a key intermediate in drug discovery, particularly in kinase inhibitor development and receptor-targeted therapies. Its structural versatility allows for further functionalization, enabling optimization of pharmacokinetic properties .

Properties

IUPAC Name |

4-ethoxy-2-methylsulfanyl-6-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-8-11(15-12(14-10)18-2)17-9-4-6-13-7-5-9;/h8-9,13H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZCADUUFGJCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

Attachment of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be attached through a nucleophilic substitution reaction using piperidin-4-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy and piperidin-4-yloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The piperidine moiety is particularly noteworthy for its potential to enhance bioactivity by influencing receptor interactions within biological systems. The compound's mechanism of action is thought to involve binding to specific molecular targets, modulating their activity, and affecting downstream cellular pathways .

Scientific Research Applications

-

Medicinal Chemistry :

- Therapeutic Development : The compound is being explored as a lead for developing new anti-inflammatory drugs or analgesics. Its structural features may facilitate the design of inhibitors targeting specific biological pathways or receptors.

- Anticancer Research : Its potential anticancer activities are under investigation, with studies focusing on its effects on cell proliferation and migration in various cancer cell lines .

- Biochemical Probes :

-

Material Science :

- The compound is also being utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

In another case study, 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride was tested against various cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Solubility and Bioactivity

Biological Activity

4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a synthetic compound characterized by a complex molecular structure that includes a pyrimidine ring with various substituents. Its potential biological activities are of significant interest in pharmacology, particularly regarding anti-inflammatory and analgesic properties. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₂H₂₀ClN₃O₂S

- Molecular Weight : 305.82 g/mol

- Structure : The compound features an ethoxy group, a methylthio group, and a piperidine moiety, which are crucial for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

- Analgesic Properties : It may also possess pain-relieving effects, making it a candidate for further investigation in pain management therapies.

The biological activity of this compound is likely mediated through interactions with specific receptors involved in pain modulation and inflammation. The presence of the piperidine moiety is particularly noteworthy as it enhances bioactivity and receptor affinity.

Structure-Activity Relationship (SAR)

The structural diversity within pyrimidine derivatives plays a critical role in their pharmacological properties. A comparative analysis of similar compounds reveals variations in biological activity based on substituent modifications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride | C₁₂H₂₀ClN₃O₂S | Different piperidine substitution |

| 4-Ethoxy-2-(methylthio)-6-(piperidin-2-yloxy)pyrimidine hydrochloride | C₁₃H₂₂ClN₃O₂S | Variation in piperidine position |

| 6-(piperidin-4-yloxy)pyrimidine hydrochloride | C₁₂H₂₀ClN₃O | Lacks ethoxy and methylthio groups |

These variations illustrate how modifications can affect the compound's interaction with biological targets.

Case Studies and Research Findings

Recent studies have explored the pharmacological behaviors of compounds similar to this compound:

- Anti-inflammatory Activity : Research indicates that similar pyrimidine derivatives exhibit significant anti-inflammatory effects through inhibition of key inflammatory pathways (Omar et al., 1996).

- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, suggesting that modifications to the pyrimidine core can enhance antimicrobial activity (Aziz-ur-Rehman et al., 2011).

- Enzyme Inhibition : Studies have demonstrated that certain piperidine derivatives can effectively inhibit enzymes such as acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases (Kumar et al., 2009).

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-2-(methylthio)-6-(piperidin-4-yloxy)pyrimidine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, piperidin-4-yloxy intermediates (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) can react with ethoxy and methylthio groups under reflux in methanol/water mixtures, followed by purification via silica gel chromatography (chloroforM:methanol:ammonia = 96:4:0.4) . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of piperidine derivatives), controlled pH (using sodium acetate), and inert atmospheres to minimize side reactions. Post-synthesis, recrystallization in ethanol improves purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors, as acute toxicity data (e.g., LD50) suggest moderate respiratory hazards .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via certified hazardous waste contractors .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How can researchers validate the purity and structural integrity of this compound?

Employ a combination of:

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., piperidin-4-yloxy δH ~3.5–4.0 ppm; methylthio δC ~15 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C13H21N3O3SCl) .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved in preclinical studies?

Discrepancies often arise from assay conditions. To address this:

- In vitro assays: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t1/2). Compare results across pH (7.4 vs. 6.8) and temperature (37°C vs. 25°C) .

- Analytical cross-validation: Pair LC-MS/MS with radiolabeled tracers (e.g., 14C-labeled analogs) to track metabolite formation .

- Species-specific variability: Test in multiple models (e.g., murine vs. primate hepatocytes) to identify interspecies metabolic differences .

Q. What strategies mitigate instability of the piperidin-4-yloxy moiety under acidic conditions?

The piperidin-4-yloxy group is prone to hydrolysis at pH < 4. Mitigation approaches include:

- Structural modification: Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the pyrimidine ring to reduce electrophilicity .

- Formulation: Encapsulate the compound in lipid-based nanoparticles or cyclodextrins to shield reactive sites .

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to maintain stability .

Q. How can researchers reconcile contradictory cytotoxicity data across cell lines?

Contradictions may stem from cell-specific uptake or off-target effects. A systematic approach includes:

- Dose-response profiling: Test IC50 values in panels of related cell lines (e.g., HEK293, HeLa, HepG2) with standardized MTT assays .

- Mechanistic studies: Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis vs. autophagy) .

- Solvent controls: Ensure DMSO concentrations are ≤0.1% to avoid solvent-induced cytotoxicity artifacts .

Q. What methodologies are recommended for studying the compound’s interaction with kinase targets?

- Biochemical assays: Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure binding affinity (Kd) against recombinant kinases .

- Crystallography: Co-crystallize the compound with target kinases (e.g., EGFR or PI3K) to resolve binding modes at <2.5 Å resolution .

- Computational modeling: Perform molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding stability and conformational changes .

Methodological Notes

- Data Contradiction Analysis: Always cross-reference batch-specific purity data (HPLC/NMR) with biological results to rule out synthetic variability .

- Advanced Synthesis: For deuterated analogs, replace H2O with D2O in reflux steps and confirm deuteration via IR spectroscopy (C-D stretch ~2100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.